4-Methoxy-6-(methylsulfonyl)pyridin-3-amine
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Overview
Description
4-Methoxy-6-(methylsulfonyl)pyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted with methoxy and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(methylsulfonyl)pyridin-3-amine typically involves multi-step reactions. One common method includes the reaction of 4-methoxypyridine with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. This is followed by amination to introduce the amine group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(methylsulfonyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy radicals, while reduction can produce amines .
Scientific Research Applications
4-Methoxy-6-(methylsulfonyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(methylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another compound with a methylsulfonyl group, used as a COX-2 inhibitor.
1H-Pyrazolo[3,4-b]pyridines: A class of compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
4-Methoxy-6-(methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O3S |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-methoxy-6-methylsulfonylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-3-7(13(2,10)11)9-4-5(6)8/h3-4H,8H2,1-2H3 |
InChI Key |
CFTQWSLKYPCJDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1N)S(=O)(=O)C |
Origin of Product |
United States |
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